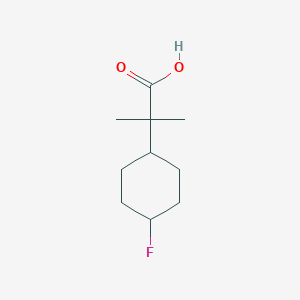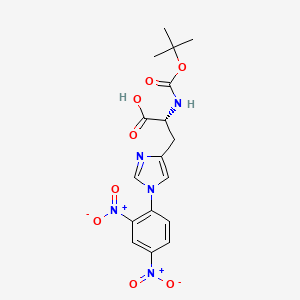
Boc-D-his(dnp)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-histidine(dinitrophenyl)-OH is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a dinitrophenyl (dnp) group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-histidine(dinitrophenyl)-OH typically involves the protection of the amino group of histidine with a Boc group and the imidazole side chain with a dnp group. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting with dinitrofluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of Boc-D-histidine(dinitrophenyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-histidine(dinitrophenyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the dnp group using reducing agents.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for Boc removal and reducing agents like sodium dithionite for dnp removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.
Wissenschaftliche Forschungsanwendungen
Boc-D-histidine(dinitrophenyl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of Boc-D-histidine(dinitrophenyl)-OH involves the protection of reactive groups during peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions, while the dnp group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-histidine(dinitrophenyl)-OH: Similar structure but with L-histidine instead of D-histidine.
Fmoc-D-histidine(dinitrophenyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-D-histidine(benzyl)-OH: Uses a benzyl group for side chain protection instead of dnp.
Uniqueness
Boc-D-histidine(dinitrophenyl)-OH is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The use of D-histidine also imparts different stereochemical properties compared to its L-counterpart, making it valuable in the synthesis of peptides with specific configurations.
Eigenschaften
Molekularformel |
C17H19N5O8 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
InChI-Schlüssel |
KPGVUOQMOHGHEW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


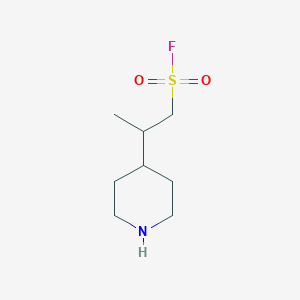
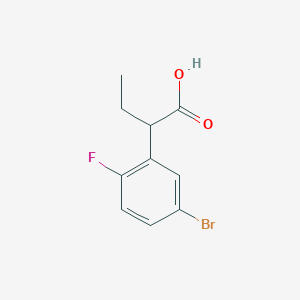
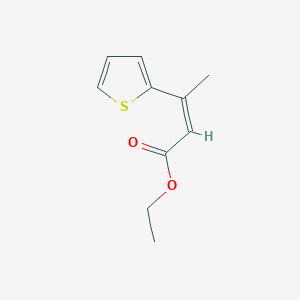
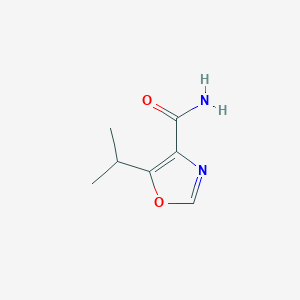
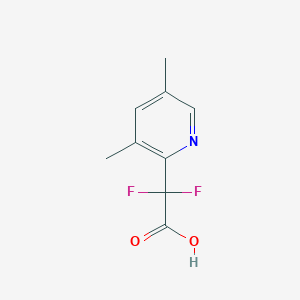


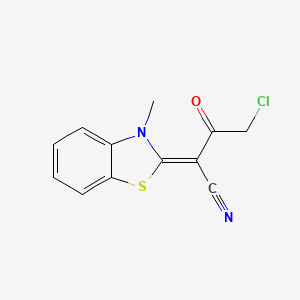
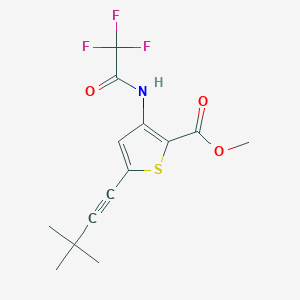
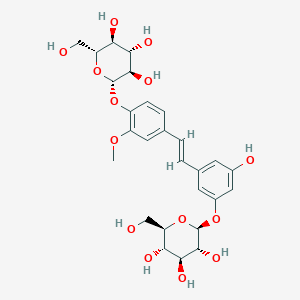
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
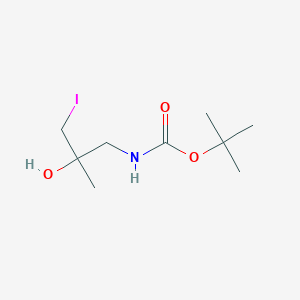
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
